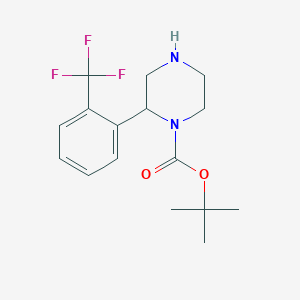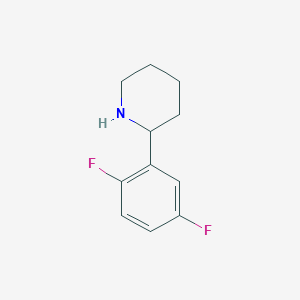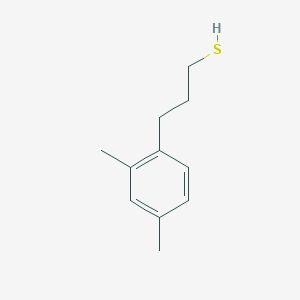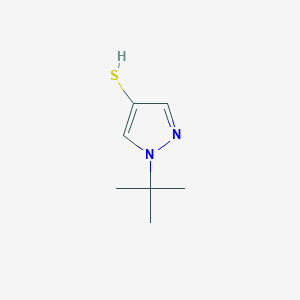
(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is a chemical compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-chloro-2-methoxybenzaldehyde reacts with the amino group of glycine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2s)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its reactivity and binding properties.
(2s)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Lacks the chloro group, which may influence its chemical behavior and applications.
(2s)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol: The presence of a methyl group instead of a methoxy group can alter its physical and chemical properties.
Uniqueness
(2s)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the aromatic ring. This combination of functional groups provides distinct chemical reactivity and binding properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChIキー |
LDQXBBXUWXPXFE-MRVPVSSYSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)Cl)[C@@H](CO)N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)










![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)


